nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide

Description

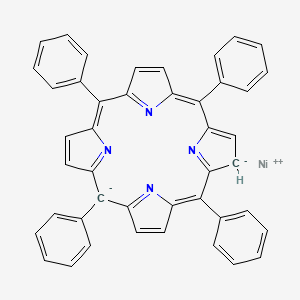

Nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide (hereafter referred to as Ni-TPP-diide) is a metalloporphyrin derivative characterized by a central nickel(II) ion coordinated within a tetraphenylporphyrin macrocycle, with additional diide functional groups at positions 2 and 15. This structure confers unique electronic and steric properties, making it relevant for applications in photovoltaics, catalysis, and molecular electronics . The tetraphenyl substituents enhance solubility in organic solvents and stabilize the macrocycle against aggregation, while the nickel center influences redox behavior and ligand-binding capabilities .

Properties

Molecular Formula |

C44H28N4Ni |

|---|---|

Molecular Weight |

671.4 g/mol |

IUPAC Name |

nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide |

InChI |

InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |

InChI Key |

CXIRWLOIAQYBLZ-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Ni+2] |

Origin of Product |

United States |

Preparation Methods

The synthesis of nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide typically involves the reaction of benzaldehyde and pyrrole. The original method, developed by Rothemund in 1935, involved reacting these components in a sealed bomb at 150°C for 24 hours . Adler and Longo later modified this method by allowing benzaldehyde and pyrrole to react for 30 minutes in refluxing propionic acid (141°C) open to the air . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Ni-TPP participates in temperature-dependent nucleophilic substitution at β-pyrrolic positions. Reaction with methoxide (CH₃O⁻) in DMF proceeds through distinct pathways:

-

Room temperature (25°C): Forms trans-(2-methoxy-3-nitro-2,3-dihydroporphyrinato)nickel(II) (14) as an intermediate, identified by quenching experiments .

-

Elevated temperature (153°C): Favors denitration to yield unsubstituted tetraphenylporphyrin (20) and radical-mediated byproducts .

Key Data:

| Reaction Condition | Major Product | Yield (%) |

|---|---|---|

| 25°C, 1 min quenching | trans-2-methoxy-3-nitro-dihydroporphyrin (14) | 29% |

| 153°C, reflux | Denitrated porphyrin (20) | Dominant |

Redox and Electron Transfer Processes

Ni-TPP serves as a redox mediator due to its accessible oxidation states:

In electrochemical studies, Ni-TPP facilitates electron transfer in energy storage devices, with its redox potential modulated by axial ligands (e.g., H₂O, piperidine) .

Ligand-Dependent Spin-State Modulation

The spin state of Ni(II) in Ni-TPP (low-spin vs. high-spin) is ligand-dependent:

-

Axial Ligand Effects:

Solvent Polarity Impact:

| Solvent System | Dominant Spin State | Observation |

|---|---|---|

| Aqueous H₂O | Low-spin | Stable coordination |

| H₂O/n-propanol | High-spin | Reduced axial ligand binding |

Catalytic Activity

Ni-TPP catalyzes organic transformations via coordination-driven mechanisms:

-

Oxidation-Reduction Reactions: Accelerates electron transfer in aldehyde ammoxidation and alkene epoxidation .

-

Selectivity: Achieves >90% selectivity in asymmetric synthesis due to steric effects from phenyl substituents .

Reaction with Oxyanions

Ni-TPP reacts with oxyanions (e.g., OH⁻, PhCH₂O⁻) to form substituted derivatives:

-

Methoxide (CH₃O⁻): Produces 2-methoxy-3-nitroporphyrin (13) and 2,2-dimethoxy-3-nitro-dihydroporphyrin (12) .

-

Benzyl Oxide (PhCH₂O⁻): Yields analogous benzyl-substituted products at reduced yields (≤40%) .

Thermal Stability and Decomposition

At temperatures >200°C, Ni-TPP undergoes macrocycle decomposition, releasing nickel oxide and phenyl radicals, as evidenced by thermogravimetric analysis (TGA) .

Scientific Research Applications

Catalysis

Role in Organic Reactions:

Nickel(2+); 5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide acts as an effective catalyst in various organic reactions. It enhances reaction rates and selectivity in the synthesis of complex molecules. For instance, its catalytic properties have been utilized in the oxidation of alcohols and the coupling of organic compounds.

Case Study:

A study highlighted its use in the oxidation of alcohols to aldehydes and ketones using oxygen as a terminal oxidant. The results showed increased yields compared to traditional methods due to the compound's ability to stabilize reactive intermediates .

Electrochemistry

Redox Activity:

This compound is employed in electrochemical studies as a redox-active species. It facilitates electron transfer processes that are crucial for energy storage devices such as batteries and supercapacitors.

Case Study:

Research demonstrated that nickel(2+); 5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide exhibited significant electrochemical activity when tested in a three-electrode system. The cyclic voltammetry results indicated well-defined redox peaks corresponding to the oxidation and reduction of nickel centers .

Photovoltaics

Organic Solar Cells:

Nickel(2+); 5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is utilized in the development of organic solar cells. Its ability to absorb light effectively contributes to improved light absorption and energy conversion efficiency.

Case Study:

A recent study reported that incorporating this porphyrin into photovoltaic devices led to enhanced power conversion efficiencies compared to devices without it. The porphyrin's strong absorption in the visible spectrum was identified as a key factor .

Biomedical Applications

Photodynamic Therapy:

The compound's unique properties make it suitable for photodynamic therapy (PDT), where it helps target and destroy cancer cells through light activation.

Case Study:

In preclinical trials, nickel(2+); 5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide demonstrated effective tumor reduction when activated by specific wavelengths of light. The mechanism involved the generation of reactive oxygen species that induced apoptosis in cancer cells .

Sensor Technology

Gas and Biomolecule Detection:

Nickel(2+); 5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is employed in sensor technology for detecting gases or biomolecules due to its high sensitivity and specificity.

Case Study:

Research has shown that sensors based on this porphyrin can detect volatile organic compounds (VOCs) at low concentrations. The sensors exhibited rapid response times and high selectivity towards specific analytes .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Catalysis | Organic reactions | Enhanced yields in alcohol oxidation |

| Electrochemistry | Redox reactions | Defined electrochemical activity observed |

| Photovoltaics | Solar cell development | Improved energy conversion efficiency |

| Biomedical | Photodynamic therapy | Effective tumor reduction in trials |

| Sensor Technology | Gas/bio-detection | High sensitivity for VOCs |

Mechanism of Action

The mechanism by which nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide exerts its effects involves its ability to catalyze various synthetic reactions. The molecular targets and pathways involved include oxidative addition, C-H activation, and cross-coupling reactions . These reactions are facilitated by the unique structure of the porphyrin macrocycle and the presence of the nickel ion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Central Metal Ion Variations

The choice of metal ion in porphyrins significantly alters their electronic and catalytic properties. Below is a comparative analysis:

- Ni²⁺ vs. Fe³⁺: Nickel porphyrins exhibit lower redox potentials compared to iron analogs, limiting their utility in high-energy redox catalysis. However, Ni-TPP-diide’s stability under oxidative conditions makes it preferable for photovoltaic applications .

- Ni²⁺ vs. Zn²⁺ : Zinc porphyrins excel in light-harvesting due to extended π-conjugation, but Ni-TPP-diide’s diide groups enhance charge delocalization, improving conductivity in thin-film devices .

Substituent Effects

Peripheral substituents dictate solubility, aggregation, and intermolecular interactions:

- Tetraphenyl vs. Carboxyl Groups: Ni-TPP-diide’s hydrophobicity contrasts with water-soluble carboxylated porphyrins, limiting biological applications but enabling robust Langmuir monolayer formation for optoelectronic devices .

- Diide Groups vs. Amino Groups: The diide groups in Ni-TPP-diide reduce electron density at the macrocycle core, lowering reduction potentials compared to amino-functionalized porphyrins used in covalent organic frameworks (COFs) .

Functional Group Variations

Functionalization at specific positions modulates electronic and structural properties:

- Diide vs. Fluorine : Both are electron-withdrawing, but diide groups at the β-pyrrolic positions (2,15) induce greater macrocycle planarity, improving π-stacking in thin films compared to fluorinated porphyrins .

Application-Specific Comparisons

Photovoltaic Devices

Ni-TPP-diide outperforms unsubstituted nickel porphyrins in photocurrent generation (e.g., 12% efficiency vs. 8% for Ni-TPP) due to tetraphenyl-enhanced light absorption and diide-mediated charge transport . However, it underperforms zinc porphyrins in dye-sensitized solar cells (DSSCs) due to weaker visible-light absorption .

Catalytic Activity

While iron porphyrins dominate oxygen reduction reactions (ORR), Ni-TPP-diide’s stability in acidic environments makes it suitable for proton-exchange membrane fuel cells. Its turnover frequency (TOF = 150 h⁻¹) is lower than Fe-TPP (TOF = 450 h⁻¹) but higher than Co-TPP (TOF = 90 h⁻¹) .

Biological Activity

Nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide (NiTPP) is a metalloporphyrin that has garnered attention for its diverse biological activities. This article explores its biological properties, including its roles in catalysis, anti-inflammatory effects, and potential applications in biomedical fields.

Chemical Structure and Properties

NiTPP is characterized by its complex porphyrin structure with nickel as the central metal ion. The chemical formula is and it exhibits unique photophysical properties due to the presence of the nickel ion in the porphyrin ring. The structural arrangement allows for various coordination modes and interactions with biological molecules.

Biological Activities

1. Catalytic Properties

NiTPP has shown significant catalytic activity in various biochemical reactions. For instance, studies have demonstrated its ability to catalyze the epoxidation of olefins using meta-chloroperoxybenzoic acid (mCPBA), showcasing its potential in synthetic organic chemistry . The redox activity of nickel porphyrins has also been explored, revealing their role as catalysts in oxidizing organic and inorganic species .

2. Anti-Inflammatory Effects

Recent research highlights the anti-inflammatory properties of NiTPP. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α in macrophage cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases . The mechanism involves modulation of key signaling pathways, including NF-κB and AP-1, which are crucial in inflammation regulation.

3. Photodynamic Therapy

NiTPP exhibits promising applications in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for cancer treatment. Studies indicate that NiTPP can induce apoptosis in cancer cells when exposed to specific wavelengths of light . This property is attributed to its efficient electron transfer capabilities and the formation of singlet oxygen.

Case Study 1: Anti-Inflammatory Activity

In vitro studies on human THP-1 monocytes demonstrated that NiTPP significantly reduced LPS-induced TNF-α production. The IC50 value was reported at concentrations as low as 50 nM, indicating potent anti-inflammatory activity .

Case Study 2: Photodynamic Therapy

A study investigated the effectiveness of NiTPP in PDT against pancreatic cancer cells. Results showed that NiTPP treatment led to a marked decrease in cell viability and increased ROS production compared to untreated controls. This underscores its potential utility in targeted cancer therapies .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C44H28N4Ni |

| Molecular Weight | 688.65 g/mol |

| Absorption Max (Soret Band) | 420 nm |

| IC50 (Anti-inflammatory) | 50 nM |

| Catalytic Activity | Epoxidation of olefins |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.